
S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine: is a chemical compound with the molecular formula C₅H₇BrF₃NO₂S. It is a group of stereoisomers and is known for its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine typically involves the reaction of L-cysteine with 2-bromo-1,1,2-trifluoroethanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cysteine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can be used to modify proteins or peptides, providing insights into protein function and structure.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development or as a tool for studying disease mechanisms.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
Wirkmechanismus
The mechanism of action of S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine involves its interaction with specific molecular targets. The bromine and trifluoroethyl groups contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of protein function.
Vergleich Mit ähnlichen Verbindungen
- S-(2-Chloro-1,1,2-trifluoroethyl)-L-cysteine
- S-(2-Iodo-1,1,2-trifluoroethyl)-L-cysteine
- S-(2-Bromo-1,1,2-difluoroethyl)-L-cysteine
Comparison: Compared to its analogs, S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The trifluoroethyl group enhances its stability and lipophilicity, making it more suitable for certain applications. The differences in halogen atoms (chlorine, iodine, bromine) can significantly affect the compound’s reactivity and interaction with biological targets.
Eigenschaften
CAS-Nummer |
153342-07-5 |
|---|---|
Molekularformel |
C5H7BrF3NO2S |
Molekulargewicht |
282.08 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(2-bromo-1,1,2-trifluoroethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C5H7BrF3NO2S/c6-4(7)5(8,9)13-1-2(10)3(11)12/h2,4H,1,10H2,(H,11,12)/t2-,4?/m0/s1 |
InChI-Schlüssel |
RRRCLNJWFFTDQS-PTLFGRINSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)SC(C(F)Br)(F)F |
Kanonische SMILES |
C(C(C(=O)O)N)SC(C(F)Br)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


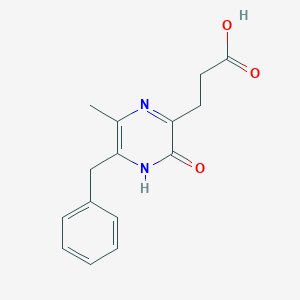

![2-Propenoic acid, 2-[[(1,1-dimethylethyl)dioxy]methyl]-, ethyl ester](/img/structure/B14276294.png)



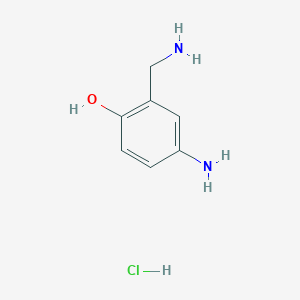
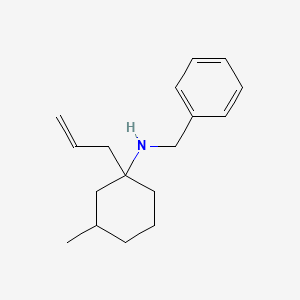
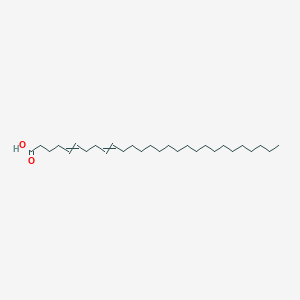
![1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol)](/img/structure/B14276328.png)
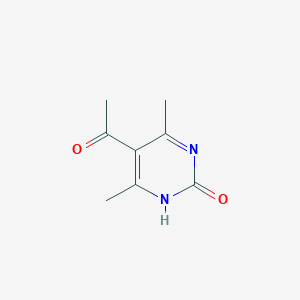
![N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14276343.png)
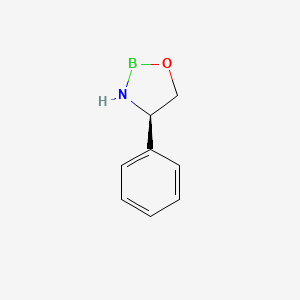
![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
